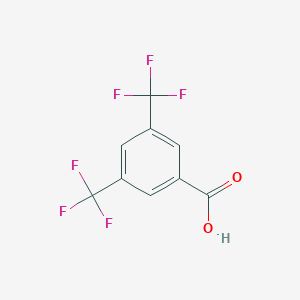

3,5-Bis(trifluoromethyl)benzoic acid

Overview

Description

3,5-Bis(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H4F6O2. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by trifluoromethyl groups at the 3 and 5 positions. This compound is known for its significant role in organic synthesis and as a metabolite in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)benzoic acid typically involves the following steps:

Starting Material: The process begins with 1,3-dibromo-5,5-dimethylhydantoin and 1,3-bis(trifluoromethyl)benzene.

Formation of 3,5-Bis(trifluoromethyl)bromobenzene: These reactants undergo a bromination reaction to form 3,5-bis(trifluoromethyl)bromobenzene with a yield of 98% and selectivity of 99%.

Final Product: The 3,5-bis(trifluoromethyl)bromobenzene is then used as a precursor to synthesize this compound, achieving a yield of over 72%.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert it into different functionalized compounds.

Substitution: The trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids and other oxidized derivatives.

Reduction: Production of alcohols, aldehydes, and other reduced compounds.

Substitution: Generation of substituted benzoic acids and related compounds.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

BTFMBA is extensively utilized as an intermediate in the synthesis of pharmaceuticals targeting inflammation and metabolic disorders. Its trifluoromethyl groups contribute to improved bioactivity and selectivity of drug candidates. For example, derivatives of BTFMBA have been explored in the development of antimicrobial agents effective against drug-resistant bacteria, showcasing its potential in combating infections caused by pathogens such as Staphylococcus aureus and enterococci strains .

Agricultural Chemicals

Enhancing Crop Protection

In agrochemical formulations, BTFMBA is employed to enhance the efficacy of herbicides and pesticides. The presence of trifluoromethyl groups improves the chemical stability and performance of these products, making them more effective in protecting crops from pests and diseases. Studies indicate that compounds derived from BTFMBA exhibit potent herbicidal activity, which can lead to increased agricultural productivity .

Material Science

Advanced Materials Development

BTFMBA plays a crucial role in material science, particularly in the development of high-performance polymers and coatings. Its fluorinated structure imparts superior thermal and chemical resistance to materials, making them suitable for demanding applications in industries such as electronics and automotive manufacturing. The incorporation of BTFMBA into polymer matrices has been shown to enhance mechanical properties and longevity .

Analytical Chemistry

Standardization in Analytical Methods

In analytical chemistry, BTFMBA serves as a standard for various analytical techniques, including quantitative NMR (qNMR). Its well-defined properties allow for accurate calibration of instruments and validation of analytical procedures. The compound's solubility in various solvents makes it a versatile choice for standardization in different analytical contexts .

Environmental Studies

Assessment of Fluorinated Compounds

Researchers utilize BTFMBA to study the behavior and environmental impact of fluorinated compounds. Its application in environmental studies aids in developing strategies for remediation and assessing the ecological risks associated with fluorinated chemicals. The compound's stability allows for long-term studies on its degradation pathways and interactions within ecosystems .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting inflammation/metabolic disorders | Antimicrobial derivatives effective against resistant strains |

| Agricultural Chemicals | Enhances efficacy of herbicides/pesticides | Potent herbicidal activity reported |

| Material Science | Used in high-performance polymers/coatings | Improved thermal/chemical resistance |

| Analytical Chemistry | Acts as a standard for qNMR and other analytical methods | Facilitates accurate calibration/validation |

| Environmental Studies | Studies behavior/impact of fluorinated compounds | Aids in remediation strategy development |

Case Studies

- Antimicrobial Activity Study: A study demonstrated that BTFMBA derivatives exhibited significant antimicrobial activity against various bacterial strains with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL . This highlights its potential role in pharmaceutical applications.

- Polymer Development Research: Research focused on incorporating BTFMBA into polymer matrices showed enhanced mechanical properties and thermal stability compared to traditional polymers without fluorinated groups . This indicates its importance in material science.

- Environmental Impact Assessment: Investigations into the environmental behavior of BTFMBA revealed insights into its persistence and degradation pathways, informing regulatory frameworks for fluorinated compounds .

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)benzoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, influencing their activity.

Pathways Involved: The compound can modulate metabolic pathways, leading to the formation of metabolites and other bioactive compounds

Comparison with Similar Compounds

Similar Compounds

4-(Trifluoromethyl)benzoic acid: A similar compound with a single trifluoromethyl group at the 4 position.

2,4-Dichlorobenzotrifluoride: Contains trifluoromethyl and dichloro groups on the benzene ring.

3,5-Bis(trifluoromethyl)phenylacetonitrile: A nitrile derivative with similar trifluoromethyl substitution

Uniqueness

3,5-Bis(trifluoromethyl)benzoic acid is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .

Biological Activity

3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA), with the chemical formula CHFO and CAS Number 725-89-3, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores the biological activity of BTFMBA, focusing on its role as a pharmaceutical intermediate and its antimicrobial properties.

BTFMBA is characterized as a white to light yellow crystalline powder. It serves primarily as a synthetic intermediate in the production of various pharmaceutical compounds, particularly those targeting the substance P (neurokinin-1) receptor. This receptor plays a crucial role in inflammatory responses, psychiatric disorders, and emesis (vomiting) .

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 258.12 g/mol |

| Appearance | White to light yellow powder |

| Solubility | Slightly soluble in water |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of BTFMBA derivatives against various bacterial strains, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that compounds containing the trifluoromethyl group exhibit potent growth inhibition with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against S. aureus .

Case Study: Antimicrobial Efficacy

In a study focusing on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, several compounds demonstrated significant activity against planktonic Gram-positive bacteria. The MIC values were reported as follows:

- S. aureus : MIC = 0.5 µg/mL

- E. faecalis : MIC = 1 µg/mL

- Biofilm Eradication Concentration (MBEC) : Values ranged from 2 to 4 µg/mL .

These findings suggest that BTFMBA and its derivatives could serve as effective agents in combatting antibiotic-resistant infections.

Metabolic Pathways

BTFMBA is also recognized as a major metabolite formed during the metabolism of 3,5-bis(trifluoromethyl)benzyl ethers. Studies have shown that it arises via oxidation at the benzylic position, indicating its potential role in metabolic pathways relevant to drug metabolism .

Applications in Pharmaceutical Chemistry

BTFMBA's significance extends beyond its biological activity; it is an essential intermediate in synthesizing neurokinin-1 receptor antagonists. These compounds are being developed for therapeutic use in treating conditions such as:

Q & A

Q. Basic: What are the key physicochemical properties of 3,5-Bis(trifluoromethyl)benzoic acid relevant to experimental design?

Answer:

The compound’s physicochemical properties are critical for solubility, reactivity, and analytical method design. Key data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₄F₆O₂ | |

| Molecular Weight | 258.1173 g/mol | |

| pKa | 3.34 ± 0.10 (predicted) | |

| Boiling Point | 223.9 ± 40.0 °C (predicted) | |

| Density | 1.42 g/cm³ | |

| Water Solubility | Slightly soluble |

Methodological Implications:

- Low water solubility suggests the need for organic solvents (e.g., DMSO, ethanol) in dissolution.

- The acidic pKa (~3.34) indicates protonation behavior in aqueous buffers, influencing reaction conditions in catalysis or biological assays .

Q. Advanced: How can computational chemistry methods predict the reactivity of this compound in synthetic applications?

Answer:

While direct computational studies on this compound are not in the evidence, analogous methods for trifluoromethyl-substituted aromatics can be applied:

- HOMO/LUMO Analysis : For related compounds (e.g., 3,5-Bis(trifluoromethyl)phenyl isothiocyanate), HOMO (electron-rich regions) and LUMO (electron-deficient regions) guide nucleophilic/electrophilic attack sites .

- DFT Calculations : Predict regioselectivity in reactions (e.g., esterification, amidation) by modeling charge distribution and Fukui indices.

- Recommendation : Use Gaussian or ORCA software for geometry optimization and frontier orbital analysis .

Q. Basic: What safety precautions are necessary when handling this compound in the laboratory?

Answer:

- Inhalation/Skin Contact : Use fume hoods and PPE (gloves, lab coats). Wash skin with soap/water immediately .

- Storage : Keep sealed in dry conditions at room temperature to prevent hydrolysis or degradation .

- Waste Disposal : Follow hazardous waste protocols for fluorinated organics due to environmental persistence .

Q. Advanced: What methodologies are recommended for the structural elucidation and refinement of this compound using crystallographic techniques?

Answer:

- Data Collection : Use high-resolution X-ray diffraction (single-crystal preferred).

- Structure Solution : Employ direct methods in SHELXS or charge flipping in SHELXD .

- Refinement : Optimize with SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

- Visualization : Render thermal ellipsoids and intermolecular interactions using Mercury (CCDC) for publication-quality figures .

Q. Basic: How does the presence of trifluoromethyl groups influence the acidity and solubility of this compound compared to benzoic acid?

Answer:

- Acidity : The electron-withdrawing trifluoromethyl groups stabilize the deprotonated carboxylate, lowering the pKa (3.34 vs. 4.2 for benzoic acid) .

- Solubility : Increased hydrophobicity from CF₃ groups reduces water solubility, necessitating polar aprotic solvents for reactions .

Q. Advanced: What are the best practices for synthesizing high-purity this compound, and how can common impurities be identified?

Answer:

- Synthesis : Start from 3,5-bis(trifluoromethyl)bromobenzene via Grignard carboxylation or Pd-catalyzed carbonylation.

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors .

- Impurity Analysis : Use 19F NMR (specific shifts for CF₃ groups) and HPLC-MS to detect byproducts like esters or decarboxylated derivatives .

Q. Basic: What analytical techniques are most effective for quantifying this compound in complex mixtures?

Answer:

- Quantitative NMR : Use deuterated solvents with 1,4-BTMSB-D4 as an internal standard for precise ¹H/¹⁹F integration .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (aromatic absorption) .

Q. Advanced: How can isotopic labeling (e.g., ¹⁴C) of this compound be utilized in tracer studies to investigate metabolic pathways?

Answer:

- Synthesis : Incorporate ¹⁴C at the carboxyl group via labeled CO₂ in carboxylation reactions .

- Applications : Track metabolic incorporation in in vitro models using liquid scintillation counting or autoradiography .

Q. Advanced: In crystallographic studies, how do software tools like SHELXL and Mercury enhance the accuracy of structural data for this compound?

Answer:

- SHELXL : Refines disorder models for CF₃ groups and validates hydrogen-bonding networks via restraint dictionaries .

- Mercury : Visualizes π-stacking interactions and calculates void volumes for crystal packing analysis .

Q. Advanced: What strategies can resolve discrepancies in reported physicochemical data (e.g., pKa, solubility) for this compound across different sources?

Answer:

- Authority Cross-Check : Prioritize NIST data for molecular weight and spectral libraries .

- Experimental Replication : Measure pKa via potentiometric titration in standardized buffers (e.g., 0.1 M KCl) .

- Peer-Validation : Compare solubility in multiple solvents (e.g., DMSO, THF) using gravimetric analysis .

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O2/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFQJWGYVXKLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222808 | |

| Record name | Benzoic acid, 3,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725-89-3 | |

| Record name | 3,5-Bis(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000725893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 725-89-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN52L84T3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.